molecular formula C6H8BrN3O B1439811 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole CAS No. 1245570-03-9

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

Cat. No.: B1439811
CAS No.: 1245570-03-9
M. Wt: 218.05 g/mol
InChI Key: OLLBRKSEJCGPHS-UHFFFAOYSA-N
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Description

3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C6H8BrN3O and its molecular weight is 218.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Physicochemical Properties and Antibacterial Activity

Research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are closely related to the compound , has revealed their significant physicochemical properties. These compounds, synthesized through a nucleophilic substitution mechanism, have demonstrated notable antibacterial activity against various microorganism families. Their efficacy in combating multi-resistant strains of microorganisms suggests potential applications in developing new antibiotics or antimicrobial agents (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Electron-Releasing Power in Chemical Reactions

A study on the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, including compounds structurally similar to 3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole, has highlighted the importance of electron-releasing and electron-attracting powers in such molecules. This aspect is crucial in understanding the reactivity and stability of these compounds in various chemical processes (Journal of The Chemical Society B: Physical Organic, 1967).

Predicted Biological Activity and Chemical Structure

A detailed analysis of the relationship between the predicted biological activity and the chemical structure of certain S-derivatives of 1,2,4-triazoles, akin to the compound , has been conducted. This research indicates that these derivatives can exhibit a range of activities, including antioxidant, antihypoxic, antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. The study emphasizes the role of these compounds in the development of new pharmacological agents (Current issues in pharmacy and medicine: science and practice, 2021).

Synthesis and Antibacterial Activity of Triazole Derivatives

Triazole derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial strains, further emphasizing their potential in antimicrobial therapy and drug development (Chinese Journal of Chemistry, 2010).

Properties

IUPAC Name

3-bromo-5-(oxolan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLBRKSEJCGPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 2
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 3
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 4
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 5
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole
Reactant of Route 6
3-bromo-5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazole

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